Cas no 2703769-40-6 (5-3-(4-aminooxan-2-yl)piperidin-1-yl-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)

5-3-(4-aminooxan-2-yl)piperidin-1-yl-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Chemical and Physical Properties
Names and Identifiers
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- 2703769-40-6
- 5-[3-(4-aminooxan-2-yl)piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- EN300-33362908
- 5-3-(4-aminooxan-2-yl)piperidin-1-yl-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
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- Inchi: 1S/C23H28N4O5/c24-14-7-9-32-19(10-14)13-2-1-8-26(12-13)15-3-4-16-17(11-15)23(31)27(22(16)30)18-5-6-20(28)25-21(18)29/h3-4,11,13-14,18-19H,1-2,5-10,12,24H2,(H,25,28,29)
- InChI Key: MAFASAZUJXJXQR-UHFFFAOYSA-N
- SMILES: O1CCC(CC1C1CN(C2C=CC3C(N(C(C=3C=2)=O)C2C(NC(CC2)=O)=O)=O)CCC1)N
Computed Properties
- Exact Mass: 440.20597001g/mol
- Monoisotopic Mass: 440.20597001g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 32
- Rotatable Bond Count: 3
- Complexity: 803
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 122Ų
5-3-(4-aminooxan-2-yl)piperidin-1-yl-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33362908-1.0g |
5-[3-(4-aminooxan-2-yl)piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2703769-40-6 | 95.0% | 1.0g |
$0.0 | 2025-03-18 | |
Enamine | EN300-33362908-1g |
5-[3-(4-aminooxan-2-yl)piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2703769-40-6 | 1g |
$0.0 | 2023-09-04 |
5-3-(4-aminooxan-2-yl)piperidin-1-yl-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Related Literature
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1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
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Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
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Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
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Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
Additional information on 5-3-(4-aminooxan-2-yl)piperidin-1-yl-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
5-3-(4-Aminooxan-2-yl)piperidin-1-yl-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
The compound with CAS No. 2703769406, known as 5-[3-(4-aminooxan-2-yl)piperidin-1-yl]-2-[2,6-dioxopiperidin]-isoindole derivative, is a highly complex organic molecule with significant potential in the field of medicinal chemistry and drug discovery. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in modulating key cellular pathways, making it a valuable candidate for therapeutic interventions.
The molecular structure of this compound is characterized by the presence of a piperidine ring and an isoindole dione framework, which are known to confer stability and bioavailability to the molecule. The 4-aminooxan group attached to the piperidine ring introduces additional functional diversity, potentially enhancing its interaction with biological targets. This structural complexity is further complemented by the dioxopiperidine moiety, which is often associated with enzyme inhibitory activities.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound with various protein targets. For instance, studies using molecular docking techniques have revealed its potential to inhibit kinases and proteases involved in cancer progression and neurodegenerative diseases. These findings underscore the importance of this compound in drug development pipelines targeting complex diseases.
In addition to its pharmacological applications, this compound has also been explored for its potential in materials science. Its rigid isoindole dione core makes it a promising candidate for use in organic electronics and optoelectronic devices. Researchers have reported that this compound exhibits excellent photoluminescence properties, making it suitable for applications in light-emitting diodes (LEDs) and sensors.
The synthesis of this compound involves a multi-step process that combines advanced organic synthesis techniques such as Suzuki coupling and Stille coupling reactions. These methods ensure high yields and purity, which are critical for both laboratory studies and potential industrial applications.
Moreover, recent green chemistry initiatives have led to the development of more sustainable synthesis routes for this compound. By utilizing biocatalysts and renewable feedstocks, researchers have successfully reduced the environmental footprint associated with its production.
In conclusion, 5-[3-(4-aminooxan)]...dione represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its structural uniqueness, combined with its versatile biological and physical properties, positions it as a key player in advancing modern science and technology.
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